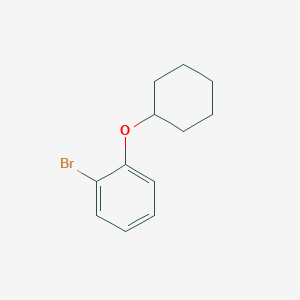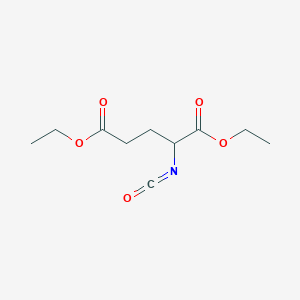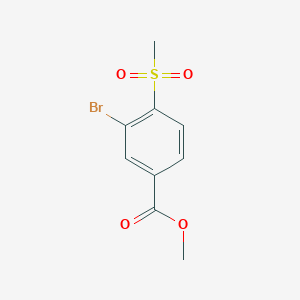
Methyl 3-Bromo-4-(methylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is a chemical compound with the CAS Number: 182003-84-5 . It has a molecular weight of 293.14 and its molecular formula is C9H9BrO4S .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-Bromo-4-(methylsulfonyl)benzoate” were not found, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized and characterized in a study . The synthesis involved diazotization reaction, electrophilic bromination reaction, oxidation reaction, radical bromination reaction, condensation reaction, and 1,3-dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of “Methyl 3-Bromo-4-(methylsulfonyl)benzoate” contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .Physical And Chemical Properties Analysis
“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is a solid at room temperature . It has a predicted boiling point of 425.5±45.0 °C and a predicted density of 1.582±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzoylguanidine Derivatives
Methyl 3-Bromo-4-(methylsulfonyl)benzoate is utilized in the synthesis of benzoylguanidine derivatives that act as Na+/H+ exchanger inhibitors. These inhibitors show potential as adjunctive therapy for treating acute myocardial infarction. The introduction of the methylsulfonyl group into the benzoylguanidines enhances the compounds' potency, demonstrating the critical role of substitution patterns for the inhibitory effects on the Na+/H+ exchanger (Baumgarth, Beier, & Gericke, 1997).
Photorearrangement Studies
The compound has been studied for its photorearrangement properties, specifically looking at derivatives like 4′-Tolyl-2-methylsulfono-thio-benzoate. These studies contribute to understanding new types of photorearrangements and the generation of thiaxanthone derivatives, offering insights into light-induced aromatic substitution reactions (Martens & Praefcke, 1974).
Structural Comparisons
Research into bromo–hydroxy–benzoic acid derivatives, closely related to methyl 3-Bromo-4-(methylsulfonyl)benzoate, reveals insights into molecular structure, highlighting the importance of intermolecular interactions such as hydrogen bonds and Br⋯O interactions. These findings are crucial for the development of materials and compounds with specific properties (Suchetan et al., 2016).
Effect on Alkaline Hydrolysis
Studies have also explored the effect of methylsulfonyl and related substituents on the alkaline hydrolysis of methyl benzoate and phenyl acetate. These investigations provide valuable information on how different substituents affect reaction rates and mechanisms, which is essential for designing more efficient synthetic pathways (Bowden & Rehman, 1997).
Antibacterial Activities
Derivatives of P.A.B. (p-aminobenzoic acid), including those with substituents similar to the structure of methyl 3-Bromo-4-(methylsulfonyl)benzoate, have been evaluated for their action on bacterial growth. Such research contributes to the development of new antibiotics and understanding the structure-activity relationship in antimicrobial compounds (Sirks, 2007).
Safety And Hazards
“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is considered hazardous. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .
Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” was found . This paper describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to “Methyl 3-Bromo-4-(methylsulfonyl)benzoate”. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Eigenschaften
IUPAC Name |
methyl 3-bromo-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKHGQKKHAEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Bromo-4-(methylsulfonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

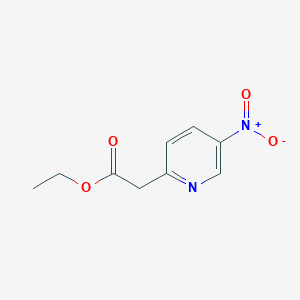
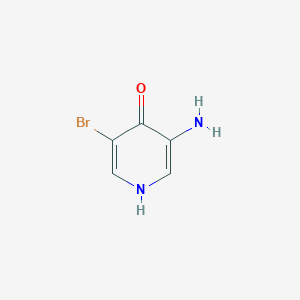
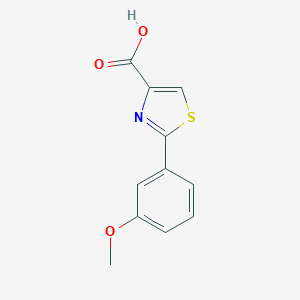
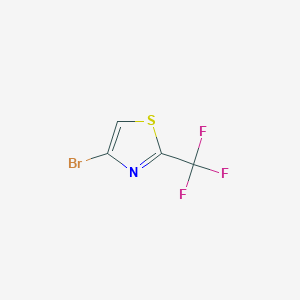
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)

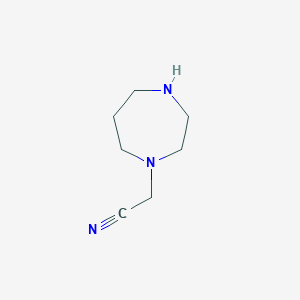
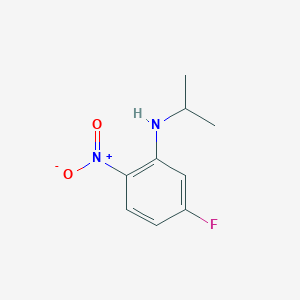
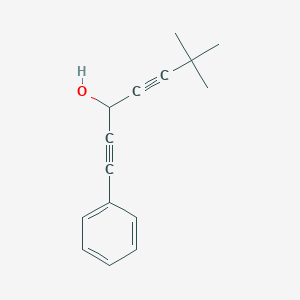
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)

